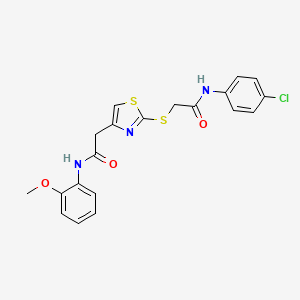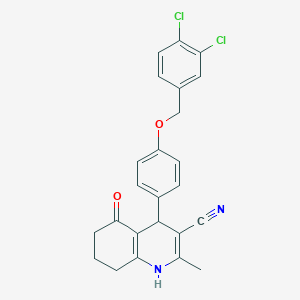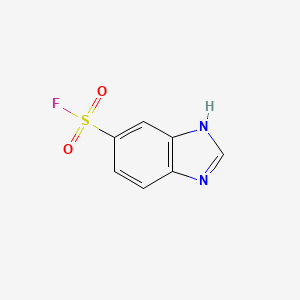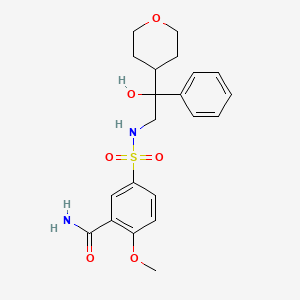![molecular formula C18H17NO7S2 B2552522 dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate CAS No. 868152-88-9](/img/structure/B2552522.png)
dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate, is a heterocyclic molecule that appears to be related to a class of compounds that can be synthesized through various cycloaddition reactions involving esters and thiazole derivatives. Although the specific compound is not directly mentioned in the provided papers, the general methods and structures discussed can give insights into its possible characteristics and synthetic pathways.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves 1,3-dipolar cycloaddition reactions. For instance, the intermolecular cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids with aldehydes can afford pyrrolo[1,2-c]thiazole derivatives . Similarly, the reaction of dimethyl acetylenedicarboxylate with various nucleophiles, including thiols and aminoazoles, can lead to the formation of heterocyclic compounds with thiazole structures . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be quite complex, with the possibility of different conformations. For example, the crystal structures of two dimethyl 1,3-thiazolidinedicarboxylates showed that the 1,3-thiazolidine ring can adopt twisted or envelope conformations . This suggests that the dimethyl 7-(3,4-dimethoxyphenyl) derivative could also exhibit a range of conformations, affecting its reactivity and physical properties.
Chemical Reactions Analysis
Thiazole and thiazolidine derivatives can participate in various chemical reactions. The addition of dimethyl acetylenedicarboxylate to thioxoquinazolinones resulted in the formation of thiazoloquinazoline dicarboxylates . This indicates that the compound may also undergo similar addition reactions, potentially leading to a variety of cycloadducts with different substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their molecular structure. For example, the planarity of the thiazole ring and its conformation can impact the molecule's stability and reactivity . The presence of ester side-chains in related compounds suggests that the compound of interest may also have functional groups amenable to further chemical modifications .
Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the reactivity and functionalization of compounds with structural similarities to dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate. For example, studies on the alkylation and oxidation of related compounds demonstrate the potential for creating various derivatives through selective oxidation processes, which can be crucial for developing new synthetic routes and molecules with unique properties (Ohkata, Takee, & Akiba, 1985).
Medicinal Chemistry and Antioxidant Activity
Compounds with thiazole and thiopyrano[2,3-d]thiazole moieties have been synthesized and evaluated for their antioxidant properties. The structure-activity relationship (SAR) analysis of these compounds provides insights into designing molecules with enhanced antioxidant capabilities, which could be instrumental in developing therapeutic agents against oxidative stress-related diseases (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Antimicrobial and Anti-Proliferative Activities
The synthesis of N-Mannich bases derived from 1,3,4-oxadiazoles and their subsequent evaluation for antimicrobial and anti-proliferative activities against various cancer cell lines illustrate the potential of thiazole-containing compounds in developing new antimicrobial agents and cancer therapies. The research highlights the broad-spectrum antibacterial activities and potent anti-proliferative effects against several cancer cell lines, indicating the promising therapeutic applications of these compounds (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Corrosion Inhibition
In the context of materials science, thiazole derivatives have been synthesized and assessed for their corrosion inhibition efficacy on metals in acidic environments. The research into these compounds reveals their high inhibition efficiencies, suggesting their potential application as corrosion inhibitors in industrial settings. This application is crucial for extending the lifespan of metal components and reducing economic losses due to corrosion (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Mechanism of Action
Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Future Directions
Thiazoles are an important class of five-membered heterocyclic compounds, which have drawn the attention of chemists over the years . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that there is ongoing interest in the development and study of thiazole derivatives, including potentially “dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate”.
properties
IUPAC Name |
dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S2/c1-23-9-6-5-8(7-10(9)24-2)11-12(16(20)25-3)14(17(21)26-4)27-15-13(11)28-18(22)19-15/h5-7,11H,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFRCUWOHJWVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)

![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2552459.png)
![2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2552461.png)
![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)